What is 4-Aminobutyronitrile monohydrochloride
What is 4-Aminobutyronitrile monohydrochloride
An In-depth Technical Guide to 4-Aminobutyronitrile Monohydrochloride for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Aminobutyronitrile monohydrochloride, a versatile chemical intermediate with significant applications in organic synthesis and biomedical research. We will delve into its fundamental properties, synthesis, biochemical mechanisms, and practical applications, offering field-proven insights for researchers, scientists, and professionals in drug development.
Introduction: The Significance of a Bifunctional Building Block
4-Aminobutyronitrile monohydrochloride, also known as γ-Aminobutyronitrile hydrochloride, is a white crystalline powder that serves as a crucial building block in the synthesis of a wide array of organic compounds, including pharmaceuticals and agrochemicals.[1] Its structure is characterized by a four-carbon chain containing both a primary amine (-NH2) and a nitrile (-C≡N) functional group.[2] This bifunctionality allows it to participate in a diverse range of chemical reactions, making it a valuable intermediate for constructing more complex molecular architectures.[2]
The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in various reaction conditions. Beyond its role as a synthetic intermediate, the aminonitrile moiety is of significant interest due to its biological activities, most notably as an inhibitor of lysyl oxidase, an enzyme critical to the formation of the extracellular matrix. This inhibitory action connects it to the pathological condition known as lathyrism.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and synthesis. The key properties of 4-Aminobutyronitrile monohydrochloride are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-aminobutanenitrile;hydrochloride | PubChem[3] |
| Synonyms | γ-Aminobutyronitrile hydrochloride, 4-Aminobutanenitrile hydrochloride | LookChem[1], CymitQuimica[2] |
| CAS Number | 16011-90-8 | PubChem[3] |
| Molecular Formula | C₄H₉ClN₂ | PubChem[3] |
| Molecular Weight | 120.58 g/mol | PubChem[3], gsmsds[4] |
| Appearance | White crystalline powder | LookChem[1] |
| Solubility | Soluble in polar solvents like water and alcohols | CymitQuimica[2] |
| InChI | InChI=1S/C4H8N2.ClH/c5-3-1-2-4-6;/h1-3,5H2;1H | PubChem[3] |
| SMILES | C(CC#N)CN.Cl | PubChem[3] |
Synthesis and Characterization
The hydrochloride salt of 4-aminobutyronitrile is typically prepared from its free base, 4-aminobutyronitrile. The synthesis is a straightforward acid-base reaction, valued for its high yield and purity of the final product.
Experimental Protocol: Synthesis of 4-Aminobutyronitrile Monohydrochloride
This protocol is based on a method described in Synthetic Communications and demonstrates a common laboratory-scale preparation.[5]
Causality of Experimental Choices:
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Inert Atmosphere (N₂): The use of a nitrogen stream is crucial to prevent atmospheric moisture from reacting with the generated hydrochloric acid gas and the reactants.
-
Cooling (4°C): The reaction of HCl gas with the amine is exothermic. Cooling the reaction vessel helps to control the reaction rate, prevent side reactions, and ensure the stability of the product.
-
Anhydrous Solvent (Chloroform): Chloroform is used as the solvent. It is essential that the solvent is dry to prevent the hydrolysis of the nitrile group.
-
In-situ HCl Gas Generation: Generating HCl gas in-situ from sulfuric acid and ammonium chloride provides a controlled and anhydrous source of the acid, which is critical for obtaining a clean product.
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-aminobutyronitrile (1.0 equiv) in anhydrous chloroform in a two-neck round-bottom flask equipped with a drying tube and a gas inlet.
-
Cooling: Place the flask in an ice bath to cool the solution to 4°C.
-
HCl Gas Generation and Introduction: In a separate apparatus, slowly add concentrated sulfuric acid (H₂SO₄) to ammonium chloride (NH₄Cl) to generate hydrochloric acid (HCl) gas. Carry the generated HCl gas through the reaction solution via a stream of dry nitrogen (N₂) gas for approximately 20-30 minutes while maintaining the temperature at 4°C.
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Precipitation: The product, 4-aminobutyronitrile monohydrochloride, will precipitate as a white solid.
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Isolation: Remove the solvent under a stream of nitrogen.
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Drying: Dry the resulting white solid under reduced pressure for at least 2 hours to remove any residual solvent. A typical yield for this reaction is around 85%.[5]
Characterization: The identity and purity of the synthesized compound can be confirmed using standard analytical techniques:
-
¹H NMR: Confirms the proton environment of the molecule.[5]
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¹³C NMR: Confirms the carbon skeleton.[5]
-
FTIR: Identifies the characteristic functional groups, notably the N-H stretch of the ammonium salt and the C≡N stretch of the nitrile.[5]
Caption: Workflow for the synthesis of 4-Aminobutyronitrile HCl.
Biochemical Mechanism of Action: Lysyl Oxidase Inhibition
The primary biochemical significance of 4-aminobutyronitrile and related compounds like β-aminopropionitrile (BAPN) lies in their ability to inhibit lysyl oxidase (LOX).[6][7]
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The Role of Lysyl Oxidase (LOX): LOX is a copper-dependent enzyme that is essential for the structural integrity of connective tissues.[6] It catalyzes the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin precursors. This process forms highly reactive aldehyde groups, which then spontaneously undergo condensation reactions to form stable covalent cross-links. These cross-links are vital for the tensile strength and elasticity of the extracellular matrix (ECM).[8][9]
-
Mechanism of Inhibition: Aminonitriles like BAPN act as irreversible, mechanism-based inhibitors of LOX.[7][10] The primary amine group is crucial for this activity. The inhibitor is thought to bind to the active site of the enzyme, where it is oxidized by LOX. This generates a reactive species that then covalently bonds to the enzyme, rendering it inactive. This irreversible inhibition prevents the cross-linking of collagen and elastin, leading to weakened connective tissue.[10]
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Pathophysiological Consequences: Lathyrism: The consumption of large quantities of legumes containing BAPN or similar compounds causes a condition called lathyrism.[6] Osteolathyrism, the form caused by LOX inhibition, is characterized by skeletal deformities and aortic aneurysms due to the compromised integrity of bone and blood vessel connective tissue.[6]
Sources
- 1. lookchem.com [lookchem.com]
- 2. CAS 32754-99-7: 4-Aminobutanenitrile | CymitQuimica [cymitquimica.com]
- 3. 4-Aminobutyronitrile monohydrochloride | C4H9ClN2 | CID 3014915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 4-aminobutyronitrile monohydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. Lathyrism - Wikipedia [en.wikipedia.org]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. Lysyl oxidase inhibition via β-aminoproprionitrile hampers human umbilical vein endothelial cell angiogenesis and migration in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. In vitro and in vivo inhibition of lysyl oxidase by aminopropionitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
